N'-(4-Chlorophenyl)acetohydrazide
Description
Significance of Hydrazide Scaffolds in Organic and Medicinal Chemistry
Hydrazides are a class of organic compounds containing the functional group R-CON-R¹N-R²R³. mdpi.com This structural feature makes them exceptionally versatile in both organic synthesis and medicinal chemistry. mdpi.comrjptonline.org They serve as important intermediates, or synthons, for the creation of various heterocyclic compounds, which are ring-shaped molecules containing atoms of at least two different elements. mdpi.commdpi.com
The hydrazide-hydrazone moiety, a common derivative, possesses a -CO-NH-N=CR1R2 functional group, which is a combination of hydrazide and imine groups. mdpi.com This particular arrangement allows for a wide range of chemical reactions and has been associated with a variety of biological activities. mdpi.comnih.gov Consequently, hydrazide derivatives have been explored for potential applications in various fields, including medicine and agriculture. rjptonline.orgnih.gov
Overview of Acetohydrazide Derivatives in Contemporary Research
Acetohydrazide derivatives, a subset of hydrazides, have been the focus of numerous studies. These compounds are often synthesized by reacting substituted hydrazides with aldehydes or ketones. researchgate.net The resulting molecules have shown a broad spectrum of biological activities, making them attractive for further investigation. nih.gov For instance, some acetohydrazide derivatives have been studied for their potential as corrosion inhibitors for metals in acidic environments. researchgate.net
Scope and Research Focus on N'-(4-Chlorophenyl)acetohydrazide
This compound is a specific acetohydrazide derivative that features a 4-chlorophenyl group. ontosight.ai The presence of this halogenated aromatic ring, combined with the acetohydrazide backbone, makes it a subject of interest for researchers exploring the synthesis and properties of new chemical entities. Research on this compound typically involves its synthesis, structural characterization, and investigation of its potential chemical reactivity and biological properties. ontosight.airesearchgate.net The typical synthesis route involves the reaction of 4-chlorophenylacetic acid or its derivatives with hydrazine (B178648). ontosight.ai
Chemical and Physical Properties
The properties of this compound are defined by its molecular structure.
| Property | Value |
| Molecular Formula | C8H9ClN2O |
| Monoisotopic Mass | 184.04034 Da |
| Appearance | White solid (in some derivatives) |
| Solubility | Varies depending on the specific derivative and solvent |
This table presents general properties; specific values may vary for derivatives.
Synthesis and Characterization
The synthesis of this compound and its derivatives is a key area of research.
| Synthesis Method | Reactants | Conditions |
| Hydrazinolysis | 4-chlorophenylacetic acid ester and hydrazine hydrate (B1144303) | Refluxing in a solvent like methanol (B129727) |
| Condensation | This compound and an aldehyde/ketone | Heating in a solvent like ethanol (B145695) |
This table outlines common synthetic routes.
Research Applications
The unique structure of this compound and its derivatives has led to their investigation in several areas of chemical research.
| Research Area | Focus of Study |
| Medicinal Chemistry | Investigation of potential biological activities |
| Materials Science | Use as corrosion inhibitors |
| Organic Synthesis | Use as a building block for more complex molecules |
This table highlights key research applications.
Structure
3D Structure
Properties
CAS No. |
6947-29-1 |
|---|---|
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)acetohydrazide |
InChI |
InChI=1S/C8H9ClN2O/c1-6(12)10-11-8-4-2-7(9)3-5-8/h2-5,11H,1H3,(H,10,12) |
InChI Key |
PKBVWVMRUOSLBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4 Chlorophenyl Acetohydrazide
General Synthetic Approaches to N'-(4-Chlorophenyl)acetohydrazide
The synthesis of this compound is primarily achieved through straightforward and efficient chemical reactions. These methods include direct condensation and multistep pathways starting from readily available precursors.
Condensation reactions represent a common and direct route to this compound. This typically involves the reaction of a 4-chlorophenylhydrazine (B93024) derivative with an acetylating agent. A prevalent method is the reaction of 4-chlorophenylhydrazine hydrochloride with ethyl acetate (B1210297) or the treatment of 4-chlorophenylhydrazine with glacial acetic acid. nih.gov Another effective approach is the hydrazinolysis of the corresponding ester, such as ethyl (4-chlorophenyl)acetate, with hydrazine (B178648) hydrate (B1144303). nih.gov
A detailed example involves the refluxing of ethyl 4-chlorobenzoate (B1228818) with hydrazine hydrate in methanol (B129727). bioline.org.brresearchgate.net The product precipitates upon the addition of cold water and can be isolated by filtration. bioline.org.brresearchgate.net Similarly, the reaction can be performed using 4-chlorobenzaldehyde (B46862) as a starting material, which is first converted to its corresponding hydrazine derivative and then acetylated. nih.gov
Table 1: Examples of Condensation Reactions for this compound Synthesis
| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Reference(s) |
|---|---|---|---|---|
| 4-chlorophenylhydrazine | Glacial acetic acid | Reflux | This compound | nih.gov |
| Ethyl 4-chlorobenzoate | Hydrazine hydrate | Methanol, Reflux | 4-chlorobenzohydrazide | bioline.org.brresearchgate.net |
| 4-chlorobenzaldehyde | 1-(quinolin-8-yl)hydrazine | Ethanol (B145695), Glacial acetic acid, Reflux | (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine | nih.gov |
Another multistep approach involves the initial synthesis of ethyl N-(4-chlorophenyl)glycinate by reacting 4-chloroaniline (B138754) with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate. researchgate.net The resulting ester can then be treated with hydrazine hydrate to afford the desired acetohydrazide. nih.gov
Derivatization Strategies of this compound Scaffold
The this compound scaffold is a valuable building block for the synthesis of a wide array of more complex molecules, particularly those with potential biological activity. Derivatization is primarily achieved through reactions involving the terminal hydrazine nitrogen, leading to the formation of hydrazones and various heterocyclic systems.
The reaction of this compound with aldehydes and ketones is a facile and widely used method to generate this compound-based hydrazones, also known as Schiff bases. nih.govmdpi.com This condensation reaction typically proceeds by refluxing the acetohydrazide with the corresponding carbonyl compound in a suitable solvent like methanol or ethanol, often with a catalytic amount of acid (e.g., acetic acid or sulfuric acid). nih.govmdpi.com
These reactions are generally high-yielding and allow for the introduction of a wide variety of substituents onto the hydrazone framework, depending on the choice of the aldehyde or ketone. mdpi.com For instance, a range of aromatic aldehydes can be reacted with this compound to produce a library of corresponding N'-arylidene-N-(4-chlorophenyl)acetohydrazides. bioline.org.brresearchgate.netjaveriana.edu.coresearchgate.net
Table 2: Synthesis of this compound-Based Hydrazones
| This compound Derivative | Carbonyl Compound | Reagents/Conditions | Product Class | Reference(s) |
|---|---|---|---|---|
| This compound | Various arylaldehydes | Methanol, Stirring | N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | bioline.org.brresearchgate.net |
| 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetohydrazide | Benzaldehyde derivatives | Acetic acid, Reflux | Hydrazone derivatives | nih.gov |
| 4-(trifluoromethyl)benzohydrazide | Various benzaldehydes and ketones | Methanol, Reflux (catalytic H₂SO₄ for ketones) | Hydrazide-hydrazones | nih.gov |
The this compound scaffold and its derivatives are key precursors for the synthesis of a diverse range of five- and six-membered heterocyclic compounds. These cyclization reactions often involve the initial formation of a hydrazone or a related intermediate, which then undergoes an intramolecular reaction to form the heterocyclic ring.
Triazoles: 1,2,4-Triazole derivatives can be synthesized from this compound precursors. nih.govmdpi.comorganic-chemistry.orgfrontiersin.orgresearchgate.net For example, treatment of a hydrazide with carbon disulfide in the presence of a base, followed by reaction with hydrazine hydrate, can lead to the formation of a 4-amino-1,2,4-triazole-3-thione ring. nih.gov Another method involves the reaction of hydrazides with N-isocyaniminotriphenylphosphorane. organic-chemistry.org
Oxadiazoles: 1,3,4-Oxadiazoles are commonly synthesized from this compound derivatives. bioline.org.brresearchgate.netorganic-chemistry.orgmdpi.comijper.org A general method involves the dehydrative cyclization of N,N'-diacylhydrazines, which can be formed from the corresponding hydrazide. mdpi.com Reagents like phosphorus oxychloride or triphenylphosphine (B44618) in combination with an oxidizing agent are often used to facilitate this cyclization. ijper.org
Pyrazoles: Pyrazole (B372694) derivatives can be obtained from this compound precursors through condensation with 1,3-dicarbonyl compounds. nih.govnih.govdundee.ac.ukdundee.ac.ukorganic-chemistry.org For instance, the reaction of a hydrazide with acetylacetone (B45752) or ethyl acetoacetate (B1235776) leads to the formation of a pyrazole ring. nih.gov Multicomponent reactions involving an aldehyde, a pyrazolone (B3327878) (which can be derived from a hydrazine), and a source of ammonia (B1221849) are also utilized to construct complex pyrazole-fused systems. nih.govdundee.ac.ukdundee.ac.ukd-nb.info
Thiazoles: Thiazole (B1198619) rings can be formed by the cyclization of hydrazone derivatives with reagents containing a sulfur atom. For example, the reaction of an this compound-based hydrazone with thioglycolic acid can yield a thiazolidinone, a saturated form of a thiazole. nih.govnih.gov
The nitrogen atoms of the hydrazide group in this compound are nucleophilic and can participate in nucleophilic addition-elimination reactions. savemyexams.comchemguide.co.ukyoutube.com A prime example of this reactivity is the formation of hydrazones with aldehydes and ketones, as discussed previously, which proceeds through a nucleophilic attack of the terminal nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. savemyexams.comchemguide.co.uk
Beyond carbonyl compounds, this compound can react with other electrophiles, such as acyl chlorides and acid anhydrides. savemyexams.com In these reactions, the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, such as a chloride ion, to form N,N'-diacylhydrazine derivatives. youtube.com These diacylhydrazines can then serve as intermediates in the synthesis of heterocycles like 1,3,4-oxadiazoles. mdpi.com
Advanced Synthetic Techniques for this compound Derivatives
The quest for more efficient and sustainable chemical processes has led to the adoption of innovative technologies in the synthesis of heterocyclic compounds derived from this compound. These techniques not only accelerate reaction rates but also often lead to improved product purity and yield.
Microwave-Assisted Synthesis for this compound Analogues
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, utilizing microwave radiation to heat reactions directly and efficiently. researchgate.netasianpubs.org This technology has been successfully applied to the synthesis of various analogues of this compound, such as Schiff bases and thiazolidinones, demonstrating significant improvements over conventional heating methods. asianpubs.orgnih.gov
The synthesis of Schiff bases, for instance, by the condensation of a hydrazide with an aromatic aldehyde, can be achieved in remarkably short reaction times with high yields under microwave irradiation. nih.gov In a study on the microwave-assisted synthesis of Schiff's bases from N-(4-hydrazinocarbonyl phenyl)acetamide, a compound structurally similar to this compound, reactions with various aryl aldehydes were completed in just 2 minutes, resulting in good yields. asianpubs.org This rapid and efficient, solvent-free method highlights the potential for green chemistry in the synthesis of these derivatives. nih.gov
The reaction of this compound with various aromatic aldehydes under microwave irradiation is expected to proceed similarly, affording the corresponding Schiff base derivatives in high yields and with significantly reduced reaction times compared to conventional methods.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Schiff Base Analogues
| Method | Reaction Time | Solvent | Catalyst | Yield | Reference |
| Conventional | Several hours | Ethanol | Acid/Base | Moderate | researchgate.net |
| Microwave | 2 minutes | None (solvent-free) | Anhydrous Zinc Chloride | Good | asianpubs.org |
This table provides a generalized comparison based on literature for analogous compounds.
Sonochemical Synthesis of this compound Derivatives
Sonochemistry, the application of ultrasound to chemical reactions, provides another effective method for the synthesis of this compound derivatives, particularly for the formation of 1,3,4-oxadiazole (B1194373) rings. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate chemical reactions.
The cyclization of acylhydrazides, such as this compound, to form 1,3,4-oxadiazoles is a key transformation. Ultrasound irradiation has been shown to promote this type of reaction, often leading to higher yields and shorter reaction times compared to traditional heating methods. For example, the synthesis of 1,3,4-oxadiazole derivatives has been successfully achieved through the reaction of hydrazides with reagents like carbon disulfide or by oxidative cyclization, with ultrasound providing the necessary energy to drive the reactions. nih.govnih.govrsc.org
While specific studies on the sonochemical synthesis starting directly from this compound are not extensively detailed, the general principles and successes in the synthesis of analogous 1,3,4-oxadiazoles strongly suggest its applicability and benefits. The use of ultrasound can facilitate milder reaction conditions and may obviate the need for harsh reagents or catalysts.
Table 2: General Conditions for Sonochemical Synthesis of 1,3,4-Oxadiazole Derivatives from Hydrazides
| Reactant with Hydrazide | Solvent | Conditions | Outcome | Reference |
| Carbon Disulfide | Ethanolic KOH | Ultrasound Irradiation | Formation of 5-substituted-1,3,4-oxadiazole-2-thiol | nih.gov |
| Aldehydes (oxidative cyclization) | Various | Ultrasound Irradiation | Formation of 2,5-disubstituted-1,3,4-oxadiazoles | organic-chemistry.org |
This table presents generalized conditions based on literature for the synthesis of 1,3,4-oxadiazole derivatives from various hydrazides.
Structural Elucidation and Spectroscopic Characterization of N 4 Chlorophenyl Acetohydrazide and Its Derivatives
Vibrational Spectroscopy (FT-IR) for N'-(4-Chlorophenyl)acetohydrazide Structural Analysis
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound and its derivatives reveals characteristic vibrational frequencies that are indicative of their molecular structure.
Key functional groups and their corresponding vibrational frequencies are summarized in the table below. The N-H stretching vibrations in hydrazides are typically observed in the range of 3180–3500 cm⁻¹. The exact position of these bands can be influenced by hydrogen bonding. The carbonyl (C=O) stretching vibration is a strong and prominent band, usually appearing between 1660 and 1688 cm⁻¹. The C=N stretching of the imine group in derivatives is found in the 1597-1614 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the acetyl methyl group appears around 2878-2918 cm⁻¹. The presence of the chloro-substituted phenyl ring is confirmed by characteristic C-Cl stretching vibrations.
A study on this compound reported a white solid with a melting point of 146-148 °C. rsc.org Another related compound, N'-(4-Bromophenyl)acetohydrazide, presented as a white solid with a melting point of 166-168 °C. rsc.org For N'-(3-Chlorophenyl)acetohydrazide, a white solid with a melting point of 128-131 °C was observed. rsc.org
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and its Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | References |
| N-H | Stretching | 3180 - 3515 | nih.govresearchgate.net |
| C-H (aromatic) | Stretching | > 3000 | researchgate.net |
| C-H (aliphatic) | Stretching | 2878 - 2918 | researchgate.net |
| C=O (amide I) | Stretching | 1660 - 1688 | nih.gov |
| C=N | Stretching | 1597 - 1614 | researchgate.net |
| N-H | Bending (Amide II) | ~1550 | |
| C-N | Stretching | 1258 - 1432 | nih.gov |
| C-Cl | Stretching | ~700-850 |
This table is interactive. Click on the headers to sort the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms.
¹H NMR spectroscopy of this compound and its derivatives provides valuable information about the number, type, and connectivity of protons in the molecule.
In the ¹H NMR spectrum of this compound, the protons of the 4-chlorophenyl group typically appear as a set of doublets in the aromatic region (δ 6.6-7.3 ppm) due to ortho and meta coupling. The N-H protons of the hydrazide moiety give rise to signals that can be broad and their chemical shifts are concentration and solvent dependent, often appearing between δ 7.8 and 9.9 ppm. rsc.org The methyl protons of the acetyl group (CH₃) characteristically appear as a sharp singlet in the upfield region, around δ 1.8-2.1 ppm. rsc.org
For instance, the ¹H NMR spectrum of this compound in DMSO-d₆ shows a singlet for the NH proton at δ 9.63 ppm, another singlet for a second NH proton at δ 7.84 ppm, a doublet for the two aromatic protons at δ 7.14 ppm (J = 8.8 Hz), a doublet for the other two aromatic protons at δ 6.67 ppm (J = 8.8 Hz), and a singlet for the methyl protons at δ 1.87 ppm. rsc.org
Table 2: Representative ¹H NMR Chemical Shifts for this compound and its Derivatives
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | References |
| Aromatic CH (ortho to Cl) | 7.14 - 7.29 | d | 8.8 | rsc.org |
| Aromatic CH (meta to Cl) | 6.61 - 6.78 | d | 8.5 - 8.8 | rsc.org |
| N-H (amide) | 9.63 - 9.89 | s (broad) | - | rsc.org |
| N-H (hydrazine) | 7.84 - 8.34 | s (broad) | - | rsc.org |
| CH₃ (acetyl) | 1.87 - 2.07 | s | - | rsc.org |
This table is interactive. Click on the headers to sort the data.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) of the amide group is typically observed in the downfield region, around δ 168-174 ppm. nih.gov The carbon atoms of the 4-chlorophenyl ring exhibit distinct signals in the aromatic region (δ 115-150 ppm). The carbon atom bearing the chlorine (C-Cl) is deshielded, while the other aromatic carbons show characteristic shifts based on their position relative to the substituents. The methyl carbon of the acetyl group appears in the upfield region, typically around δ 20-23 ppm. nih.gov Quaternary carbons, those without any attached hydrogens, generally show weaker signals. youtube.com
Table 3: Representative ¹³C NMR Chemical Shifts for this compound and its Derivatives
| Carbon Type | Chemical Shift (δ, ppm) | References |
| C=O (carbonyl) | 168 - 174 | nih.gov |
| C (aromatic, C-Cl) | ~128 | researchgate.net |
| C (aromatic, C-N) | ~147 | researchgate.net |
| CH (aromatic) | 115 - 130 | researchgate.net |
| CH₃ (acetyl) | 20 - 23 | nih.gov |
This table is interactive. Click on the headers to sort the data.
For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are employed for unambiguous structure determination.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in identifying spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the assignment of protons to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.
These 2D NMR experiments are crucial for the complete and accurate assignment of all ¹H and ¹³C NMR signals, especially in novel or structurally complex derivatives. mdpi.com
Mass Spectrometry for this compound Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic M⁺ and M+2 isotopic pattern. This isotopic signature is a definitive indicator of the presence of a chlorine atom in the molecule.
Fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the bonds adjacent to the carbonyl group. The fragmentation pattern can help to confirm the presence of the 4-chlorophenyl and acetyl groups. For instance, a fragment corresponding to the 4-chlorophenyl group can be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the molecular formula with high accuracy. rsc.org
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |
| [M]⁺ | 184 | 186 | Molecular ion |
| [M+H]⁺ | 185 | 187 | Protonated molecular ion |
| [M+Na]⁺ | 207 | 209 | Sodium adduct |
| [C₆H₄ClN]⁺ | 125 | 127 | 4-Chlorophenylamino fragment |
| [CH₃CO]⁺ | 43 | - | Acetyl fragment |
This table is interactive. Click on the headers to sort the data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The phenyl ring and the carbonyl group are the primary chromophores in the molecule. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons in the aromatic system and the C=O double bond. The n → π* transition, which is generally of lower intensity, involves the excitation of a non-bonding electron from the oxygen or nitrogen atoms to an anti-bonding π* orbital. The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring.
For related hydrazone derivatives, electronic transitions are observed, and the coordination with metal ions can cause a shift in these transitions towards higher wavenumbers. researchgate.net
Single-Crystal X-ray Diffraction (SC-XRD) for this compound Geometrical and Supramolecular Features
For instance, the derivative N′-[1-(4-Chlorophenyl)ethylidene]acetohydrazide, with the chemical formula C₁₀H₁₁ClN₂O, crystallizes in a monoclinic system. nih.gov Its crystal data and collection parameters have been meticulously recorded. Another derivative, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide (C₉H₈ClN₃O₃), also crystallizes in the monoclinic system with the space group P21/c. iucr.org
Detailed crystallographic data for these representative derivatives are summarized in the table below.
| Parameter | N′-[1-(4-Chlorophenyl)ethylidene]acetohydrazide nih.gov | (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide iucr.org |
|---|---|---|
| Chemical Formula | C₁₀H₁₁ClN₂O | C₉H₈ClN₃O₃ |
| Formula Weight | 210.66 | 241.64 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| a (Å) | 15.944 (3) | 5.9493 (2) |
| b (Å) | 5.0061 (10) | 11.0825 (4) |
| c (Å) | 13.950 (3) | 16.0397 (6) |
| α (°) | 90 | 90 |
| β (°) | 109.45 (3) | 96.002 (2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1049.9 (4) | 1051.19 (7) |
| Z | 4 | 4 |
Similarly, other related structures, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, have been analyzed, crystallizing in the monoclinic P21/c space group. growingscience.com The analysis of these crystal structures provides fundamental data, including torsion angles like C1-C6-C7-C9 (-43.4°) and N1-N2-C8-C7 (-1.1°), and bond lengths such as N1-N2 (1.336 Å). growingscience.com
The crystal packing of this compound derivatives is governed by a network of intermolecular interactions, primarily hydrogen bonds, which dictate the formation of higher-order supramolecular architectures.
In the crystal structure of N′-[1-(4-Chlorophenyl)ethylidene]acetohydrazide, molecules form inversion dimers. nih.gov These dimers are linked by pairs of N—H⋯O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. nih.gov This specific arrangement is a common feature in hydrazide structures, contributing significantly to the stability of the crystal lattice.
For (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, the supramolecular structure is also dominated by hydrogen bonding. The molecules are linked into chains along the c-axis direction through N—H⋯O hydrogen bonds. These chains are further connected by C—H⋯O interactions, forming a more complex three-dimensional network.
The flexibility of the hydrazide linkage allows for different conformations in the solid state, which can be precisely determined by SC-XRD. The relative orientation of the phenyl ring and the acetohydrazide moiety is a key conformational feature.
In N′-[1-(4-Chlorophenyl)ethylidene]acetohydrazide, the dihedral angle between the plane of the acetohydrazide group and the aromatic ring is 33.76 (9)°. nih.gov This non-planar conformation is a result of steric and electronic effects within the molecule.
For derivatives containing a benzylidene group, such as (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, the configuration around the C=N double bond is of interest. The prefix (E) indicates that the substituents are on opposite sides of the double bond, which is a form of geometric isomerism. iucr.orgcardiff.ac.uk In this molecule, the [(4-chloro-3-nitrophenyl)methylidene]formohydrazide moiety is essentially planar, with the exception of the nitro group, which is twisted out of the plane. iucr.org The study of various acyl-functionalized piperazines also highlights the importance of conformational analysis in solution and solid states. csic.es This conformational flexibility and the potential for isomerism are critical aspects of the molecular structure that influence the packing and properties of these compounds.
Computational and Theoretical Investigations of N 4 Chlorophenyl Acetohydrazide
Density Functional Theory (DFT) Calculations for N'-(4-Chlorophenyl)acetohydrazide Electronic Structure
Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of molecules. researchgate.netmdpi.comresearchgate.net By approximating the electron density, DFT methods can accurately predict a wide range of molecular properties, including geometries, energies, and spectroscopic features. For this compound, DFT calculations have been instrumental in characterizing its electronic landscape.
The first step in any DFT study is to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For this compound, theoretical calculations have been employed to determine its most stable three-dimensional arrangement. researchgate.net In a related compound, N′-[1-(4-Chlorophenyl)ethylidene]acetohydrazide, the dihedral angle between the acetohydrazide group and the aromatic ring was found to be 33.76 (9)°. nih.gov The optimized geometry is crucial as it forms the basis for all subsequent calculations of molecular properties.
Below is a table showcasing selected optimized geometrical parameters for a similar compound, (RS)-(4-Chlorophenyl)(pyridin-2-yl)methanol, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. researchgate.net While not the exact molecule of interest, it provides an example of the types of parameters obtained from such calculations.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-O | 1.427 | - | - |
| C-Cl | - | - | - |
| N-N | - | - | - |
| C-N | - | - | - |
| O-C-C | - | 110.5 | - |
| C-C-N | - | - | - |
| C-N-N-C | - | - | - |
Note: The table is illustrative and based on a related structure. Specific data for this compound would require dedicated DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. nih.gov
For a related series of compounds, DFT calculations have shown that the HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl ring, while the LUMO is distributed over the electron-withdrawing groups. nih.gov A smaller HOMO-LUMO gap suggests a more reactive molecule that is more prone to chemical reactions.
The following table illustrates the HOMO, LUMO, and energy gap values for a representative related compound, calculated using DFT.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: The values in this table are representative and may not correspond directly to this compound.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. The MEP is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green indicates regions of neutral potential.
For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, making them susceptible to electrophilic attack. The hydrogen atoms of the N-H groups would exhibit a positive potential, indicating their role as hydrogen bond donors. The chlorophenyl ring would show a more complex potential distribution due to the interplay of the aromatic system and the electron-withdrawing chlorine atom.
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. materialsciencejournal.orgacadpubl.euchemrxiv.orgslideshare.net It transforms the complex molecular orbitals into a more intuitive, localized representation of chemical bonds and lone pairs. NBO analysis can quantify the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is a measure of hyperconjugative interactions and intramolecular charge transfer. materialsciencejournal.org
The table below provides an example of second-order perturbation energies from an NBO analysis of a related molecule, which quantify the strength of donor-acceptor interactions. acadpubl.eu
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| n(N) | π(C=O) | 25.8 |
| n(O) | σ(N-H) | 5.2 |
| π(C=C) | π*(C=C) | 18.3 |
Note: This table is illustrative. The specific interactions and their energies for this compound would need to be determined through specific NBO calculations.
Quantum Theory of Atoms in Molecules (QT-AIM) and Hirshfeld Surface Analysis for this compound Non-Covalent Interactions
While DFT provides insights into the electronic structure of a single molecule, understanding the behavior of a compound in the solid state requires an analysis of intermolecular interactions. The Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are two powerful computational methods for studying non-covalent interactions in crystals. wikipedia.orgresearchgate.netalbany.eduscispace.com
QTAIM analyzes the topology of the electron density to define atoms and the bonds between them. wikipedia.orgresearchgate.netalbany.edu By locating bond critical points (BCPs) between atoms, QTAIM can characterize the nature of chemical bonds, including weak non-covalent interactions like hydrogen bonds and van der Waals forces. The properties of the electron density at these BCPs, such as its value and its Laplacian, provide quantitative information about the strength and nature of the interaction.
Molecular Docking Simulations with this compound Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.govnih.govresearchgate.netdergipark.org.tr It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme.
Molecular docking studies have been performed on various hydrazide derivatives to explore their potential as inhibitors of different enzymes. nih.govnih.gov These studies typically involve docking the small molecule into the active site of the target protein and calculating a docking score, which is an estimate of the binding free energy. A lower docking score generally indicates a more favorable binding interaction.
For derivatives of this compound, molecular docking simulations could be used to investigate their potential as, for example, antimicrobial or anticancer agents. researchgate.net The docking results can provide valuable information about the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which can guide the design of more potent and selective inhibitors.
The following table presents hypothetical molecular docking results for this compound derivatives against a target protein.
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -7.5 | TYR234, SER12, LEU89 |
| Derivative A | -8.2 | TYR234, SER12, PHE256 |
| Derivative B | -6.9 | SER12, VAL101 |
Note: This table is for illustrative purposes only. Actual docking scores and interacting residues would depend on the specific target protein and the docking software used.
Ligand-Protein Interaction Analysis for this compound Derivatives
The foundation of rational drug design lies in understanding the interactions between a small molecule (ligand) and its biological target, typically a protein. Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction, often expressed as a binding affinity or docking score.
While specific molecular docking studies focused exclusively on this compound are not extensively available in the public domain, research on structurally related hydrazide derivatives provides a framework for understanding their potential interactions. For instance, studies on various hydrazone derivatives have demonstrated their ability to bind to the active sites of enzymes like cyclooxygenase (COX), a key target in inflammation. nih.gov The binding affinity of these compounds is influenced by the nature of the substituents on the aromatic rings.
In the case of this compound derivatives, the chlorophenyl group and the acetohydrazide moiety are expected to play crucial roles in protein binding. The chlorine atom can participate in halogen bonding and hydrophobic interactions, while the hydrazide group is capable of forming multiple hydrogen bonds with amino acid residues in a protein's active site. The specific nature and strength of these interactions would be dependent on the topology and chemical environment of the binding pocket of a given protein target.
Binding Mode Elucidation for this compound Derivatives
Elucidating the binding mode of a ligand provides a detailed picture of its orientation and the specific non-covalent interactions that stabilize the ligand-protein complex. This includes identifying key amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other forces.
For derivatives of this compound, the binding mode would be characterized by the spatial arrangement of the chlorophenyl ring and the acetohydrazide linker within the receptor's binding site. The planarity of the aromatic ring and the conformational flexibility of the hydrazide chain allow the molecule to adopt a conformation that maximizes its favorable interactions with the protein.
For example, in a hypothetical binding scenario with an enzyme, the N-H and C=O groups of the acetohydrazide core could act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the active site. The 4-chlorophenyl group could then orient itself into a hydrophobic pocket, with the chlorine atom potentially forming specific interactions with nearby residues. The precise details of the binding mode, however, can only be determined through specific docking studies against a defined protein structure.
In Silico Prediction of Biological Target Interactions for this compound Derivatives
In silico target prediction, also known as reverse docking or target fishing, is a computational strategy used to identify potential biological targets for a given compound. nih.gov This approach is particularly valuable for novel compounds or for identifying new therapeutic applications for existing molecules (drug repositioning). Various methods, including those based on ligand similarity, machine learning, and panel docking against a library of known protein structures, are employed for this purpose.
For this compound and its analogues, in silico target prediction could reveal potential interactions with a range of proteins, suggesting possible therapeutic applications. Given the structural features of the molecule, potential targets could include enzymes such as kinases, proteases, and oxidoreductases, as well as various receptors. The outcomes of such predictions, often presented as a ranked list of potential targets, would require experimental validation to confirm the biological activity.
In Silico Physicochemical and Drug-Likeness Parameter Prediction for this compound Analogues
The success of a drug candidate is not only dependent on its biological activity but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). In silico tools are widely used to predict these properties at an early stage of drug discovery, helping to prioritize compounds with favorable pharmacokinetic profiles. mdpi.comnih.govnih.govplos.org
Key parameters often evaluated include molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors (HBD) and acceptors (HBA), and topological polar surface area (TPSA). These parameters are often assessed in the context of established "drug-likeness" rules, such as Lipinski's Rule of Five, which provide guidelines for oral bioavailability.
For analogues of this compound, these parameters can be readily calculated using various software and web servers. The data generated from these predictions can guide the structural modification of the lead compound to optimize its drug-like properties. For instance, modifications to the substituents on the phenyl ring or the acyl group of the hydrazide could be made to modulate lipophilicity or polarity, thereby potentially improving absorption and distribution characteristics.
Mechanistic Studies of Biological Activities of N 4 Chlorophenyl Acetohydrazide Derivatives in Vitro Focus
Enzyme Inhibition Mechanisms by N'-(4-Chlorophenyl)acetohydrazide Derivatives (In Vitro)
Derivatives of this compound have been the subject of numerous in vitro studies to elucidate their mechanisms of enzyme inhibition across various therapeutic targets. These studies have highlighted the potential of this chemical scaffold in designing potent and specific enzyme inhibitors.
A series of 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives were synthesized and evaluated for their in vitro urease inhibitory activity. nih.gov Many of these compounds demonstrated excellent inhibitory potential, with IC₅₀ values ranging from 0.32 ± 0.01 to 25.13 ± 0.13 μM, compared to the standard inhibitor thiourea (B124793) (IC₅₀ = 21.25 ± 0.13 μM). nih.gov Notably, several analogues were found to be significantly more potent than the standard. nih.gov The structure-activity relationship (SAR) analysis indicated that the position of substituents on the aryl ring was crucial for potent activity, a finding that was also supported by in silico docking studies. nih.gov
Table 1: Urease Inhibitory Activity of Selected 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide Derivatives
| Compound | IC₅₀ (μM) |
|---|---|
| 3 | 2.31 ± 0.01 |
| 6 | 2.14 ± 0.04 |
| 10 | 1.14 ± 0.06 |
| 20 | 2.15 ± 0.05 |
| 25 | 0.32 ± 0.01 |
| Thiourea (Standard) | 21.25 ± 0.13 |
Data sourced from Bioorganic Chemistry, 2018. nih.gov
The this compound scaffold has been incorporated into various molecular designs targeting enzymes crucial for cancer cell metabolism and proliferation.
Protein Kinase Inhibition : A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their kinase inhibitory potential. One compound, designated 4j, was identified as a low micromolar inhibitor of the kinase AKT2/PKBβ, with an IC₅₀ of 12 μM. nih.gov It also showed inhibitory activity against AKT1/PKBα with an IC₅₀ of 14 μM. nih.gov This is significant as the AKT signaling pathway is a key oncogenic pathway in cancers like glioma. nih.gov
Tyrosinase Inhibition : In a study focused on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, a series of chlorophenylquinazolin-4(3H)-one derivatives containing different aryl acetohydrazides were designed and synthesized. researchgate.net One of the most potent inhibitors from this series, compound 8l, exhibited an IC₅₀ value of 25.48 ± 1.19 μM. researchgate.net
α-Glucosidase and α-Amylase Inhibition : A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and tested for their antidiabetic potential by inhibiting α-glucosidase and α-amylase. nih.gov Compound 5o, which features a 2-methyl-5-nitrophenyl substituent, was found to be a highly potent inhibitor, showing approximately fourfold greater inhibitory activity against α-glucosidase and sixfold greater activity against α-amylase when compared to the standard drug acarbose. nih.gov
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, making it a well-established target in cancer chemotherapy. nih.gov Research has led to the development of thiazolidinedione-1,3,4-oxadiazole hybrids incorporating a chlorophenyl moiety as TS inhibitors. nih.gov These hybrids were designed to inhibit thymidylate biosynthesis, thereby halting cell growth and proliferation. nih.gov In vitro testing against MCF-7 and HCT-116 cancer cell lines showed that some of these hybrids were significantly more cytotoxic than the standard drug 5-Fluorouracil. nih.gov
Receptor Modulation and Cellular Signaling Pathway Interactions by this compound Derivatives (In Vitro)
In vitro studies have demonstrated that derivatives of this compound can modulate cellular signaling pathways, which are often dysregulated in diseases like cancer.
A notable example is the N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivative, compound 4j, which inhibits the kinase AKT2. nih.gov The aberrant signaling of AKT2 is a common feature in many cancers, and its high expression has been correlated with poor patient survival in glioma. nih.gov By inhibiting this kinase, the compound can disrupt a major oncogenic pathway. nih.gov
Furthermore, thiazolidinedione derivatives, which can contain the chlorophenyl functional group, have been reported to exert their anticancer effects through various mechanisms, including the blockade of the Raf/MEK/ERK and PI3K/Akt signaling pathways. nih.gov Some N-(4-(4-Chlorophenyl)thiazol-2-yl) acetamide (B32628) derivatives have been investigated for their ability to induce cancer cell death through mechanisms such as the production of reactive oxygen species (ROS) and the activation of caspase 3. ijcce.ac.ir
Mechanisms of Antimicrobial Action of this compound Derivatives (In Vitro)
The antimicrobial properties of this compound derivatives have been explored in vitro, revealing mechanisms that target bacterial viability.
Derivatives of this compound have shown promising antibacterial activity against a range of pathogens. The mechanisms of action, while not always fully elucidated, appear to involve the disruption of essential bacterial processes.
Activity against Gram-Positive and Gram-Negative Bacteria :
N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives have been synthesized and tested for antibacterial activity. tjpr.org Compound 8e was notably active against E. coli with a minimum inhibitory concentration (MIC) of 9.45 ± 1.00 µM, while compound 8p was the most active against S. typhi with an MIC of 10.04 ± 1.25 µM. tjpr.org
Certain 2-[4-(4-chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N'-(benzyliden)acetohydrazide derivatives displayed activity against both Gram-positive and Gram-negative bacteria, with many compounds in the series showing activity against E. coli ATCC 35218. nih.gov
Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have shown antimicrobial effects, particularly against Gram-positive bacterial strains. For instance, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid inhibited the growth of Enterococcus faecium E5, producing a 15 mm growth inhibition zone. nih.gov
Mechanisms of Action : The antimicrobial action of related heterocyclic compounds has been attributed to mechanisms such as membrane damage and the disruption of the bacterial respiratory chain. nih.gov Structural modifications, such as the introduction of a piperazinyl group to a core structure, have been shown to enhance efficacy against Gram-positive bacteria like Staphylococcus aureus by improving membrane penetration and binding to the target. researchgate.net
Table 2: In Vitro Antibacterial Activity of Selected this compound Derivatives
| Derivative Class | Compound | Target Organism | MIC (µM) | Reference |
|---|---|---|---|---|
| N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | 8e | E. coli | 9.45 ± 1.00 | tjpr.org |
| N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | 8p | S. typhi | 10.04 ± 1.25 | tjpr.org |
| Ciprofloxacin (Standard) | - | E. coli | 8.90 ± 1.65 | tjpr.org |
Antifungal Mechanisms (In Vitro)
Derivatives of this compound have demonstrated notable in vitro antifungal activity through various mechanisms, often targeting essential fungal cellular processes. Research into structurally related compounds provides insight into these mechanisms. One key target is the enzyme succinate (B1194679) dehydrogenase (SDH). A series of pyrazole-4-acetohydrazide derivatives were specifically designed to inhibit fungal SDH, a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. nih.gov Inhibition of this enzyme disrupts fungal respiration and energy production, leading to cell death. The in vitro efficacy of these compounds was confirmed against several plant pathogenic fungi, with some derivatives showing potency superior to commercial fungicides like boscalid (B143098) and fluopyram (B1672901) against specific fungal species. nih.gov
For instance, pyrazole-4-acetohydrazide derivative 6w was particularly effective against Rhizoctonia solani, while 6c and 6f showed strong activity against Fusarium graminearum and Botrytis cinerea, respectively. nih.gov Molecular docking studies further supported the hypothesis that these acetohydrazide derivatives bind to and inhibit the succinate dehydrogenase enzyme. nih.gov Other studies on thiosemicarbazide (B42300) derivatives, which share structural similarities, have also shown potent antifungal effects against human pathogens like Trichophyton mentagrophytes and Candida albicans. researchgate.net The mechanism for these related compounds often involves interference with fungal cell membrane integrity or essential metabolic pathways. researchgate.net
Antimycobacterial Mechanisms (In Vitro)
The search for novel treatments against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has led to the investigation of this compound derivatives and related heterocyclic compounds. A primary mechanism of action for these derivatives is the inhibition of mycolic acid synthesis, an essential component of the unique and robust mycobacterial cell wall. nih.gov Isoniazid, a frontline anti-tuberculosis drug, functions as a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids. nih.gov Hydrazide derivatives are investigated, in part, to find compounds that can bypass the common resistance mechanisms to isoniazid. nih.gov
A significant molecular target identified for related triazole thiol derivatives is the MTB β-ketoacyl ACP synthase I (KasA). mdpi.com This enzyme is vital for the elongation of fatty acids required to form mycolic acids. mdpi.com In vitro studies and computational models have shown that these compounds can act as inhibitors of KasA. The inhibitory mechanism involves the formation of hydrogen bonds with catalytic histidine residues within the enzyme's active site. mdpi.com This binding physically obstructs the access of fatty-acid substrates, thereby halting cell wall construction and leading to bacterial death. mdpi.com The activity of these compounds has been demonstrated against both drug-sensitive (H37Rv) and multi-drug-resistant (MDR) strains of Mtb. mdpi.com
| Compound Type | Target Organism | Molecular Target | Observed In Vitro Activity (MIC) | Reference |
|---|---|---|---|---|
| Isatin Hydrazides (8b, 8c) | M. tuberculosis | Mycolic Acid Synthesis Pathway | 12.5 µg/mL and 6.25 µg/mL | nih.gov |
| Triazole Thiol (Compound 1) | M. tuberculosis H37Rv | β-ketoacyl ACP synthase I (KasA) | 5.5 µg/mL | mdpi.com |
| Triazole Thiol (Compound 1) | MDR M. tuberculosis | β-ketoacyl ACP synthase I (KasA) | 11 µg/mL | mdpi.com |
| 4-Phenylpicolinohydrazonamides | M. tuberculosis | Not specified | 3.1–12.5 µg/mL | nih.gov |
Mechanisms of Antiviral Action of this compound Derivatives (In Vitro)
The structural framework of this compound is present in various derivatives that exhibit in vitro antiviral properties. The mechanisms of action are diverse and depend on the specific viral target. For instance, related 4-thiazolidinone (B1220212) derivatives have been identified as effective inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. nih.gov This enzyme is an RNA-dependent RNA polymerase essential for the replication of the HCV genome, making it a prime target for antiviral drug development. nih.gov
Other derivatives, specifically those incorporating a 1,3,4-thiadiazole (B1197879) ring, have demonstrated efficacy against plant viruses like the Tobacco Mosaic Virus (TMV). nih.gov In vitro bioassays using the half-leaf method showed that some sulfonamide derivatives containing the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold could inhibit TMV replication with moderate success. nih.gov Additionally, novel 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have been synthesized and shown to reduce the viral replication of human adenovirus type 5 and ECHO-9 virus in cell cultures. nih.gov
Mechanisms of Anticancer Action of this compound Derivatives (In Vitro)
The potential of this compound derivatives as anticancer agents has been extensively studied in vitro, revealing multiple mechanisms through which they can inhibit cancer cell growth and induce cell death. These mechanisms often involve targeting pathways that are dysregulated in cancer, such as apoptosis, cell cycle control, and cellular stress responses.
Apoptosis Induction Mechanisms (In Vitro)
A primary mechanism by which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on phthalazine (B143731) derivatives bearing a 4-chlorophenyl group showed they could induce apoptosis in MCF-7 breast cancer cells. nih.gov Flow cytometry analysis confirmed that treatment with these compounds led to a significant increase in the population of cells in early apoptosis. nih.gov A key indicator of apoptosis, the Bax/Bcl-2 ratio, was significantly increased, demonstrating a shift towards a pro-apoptotic state. nih.gov This was accompanied by a marked reduction in the levels of the anti-apoptotic protein Bcl-2. nih.gov
Similarly, N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide derivatives were found to induce apoptosis in HeLa and U87 cancer cell lines, which was linked to the activation of caspase 3, a critical executioner enzyme in the apoptotic cascade. ijcce.ac.ir Furthermore, N-(4-chlorophenyl)-γ-amino acid derivatives have been shown to induce mitochondrial injury, a key event in the intrinsic apoptotic pathway. elsevierpure.com
| Derivative Class | Cell Line | Key Mechanistic Finding | Reference |
|---|---|---|---|
| Phthalazine derivative (4b) | MCF-7 (Breast Cancer) | Increased early apoptosis (25-fold); Boosted Bax/Bcl2 ratio (8-fold) | nih.gov |
| Thiazole (B1198619) derivative (8a) | HeLa (Cervical Cancer) | Potent cytotoxicity (IC50 = 1.3 µM); Caspase 3 activation | ijcce.ac.ir |
| Imidazacridine derivative (LPSF/AC05) | Toledo, Jurkat, Raji, MDA-MB-231 | Cell death primarily induced by apoptosis | nih.gov |
| N-(4-chlorophenyl)-γ-amino acid (7g) | A549 (Lung Cancer) | Induction of mitochondrial injury | elsevierpure.com |
Cell Cycle Progression Disruption Mechanisms (In Vitro)
In addition to inducing apoptosis, this compound derivatives can halt the proliferation of cancer cells by disrupting the cell cycle. The cell cycle is a tightly regulated process that allows cells to duplicate their contents and divide. Cancer cells often have mutations that allow them to bypass normal cell cycle checkpoints.
An acetal (B89532) of andrographolide (B1667393) containing a pyrazole (B372694) N-phenyl-3-(4-fluorophenyl) moiety was found to cause cell cycle arrest in the S phase in MDA-MB-231 breast cancer cells. mdpi.com This prevents the cells from completing DNA replication, a prerequisite for cell division. In another study, a phthalazine derivative caused cell growth arrest in the G2/M phase in MCF-7 cells, preventing the cells from entering mitosis. nih.gov The imidazacridine derivative LPSF/AC-05 also induced cell cycle arrest, contributing to its antitumor activity in breast cancer, leukemia, and lymphoma cell lines. nih.gov This interference with the fundamental machinery of cell division represents a powerful strategy for inhibiting tumor growth.
Reactive Oxygen Species (ROS) Modulation (In Vitro)
Modulation of intracellular reactive oxygen species (ROS) levels is another key mechanism of action for these compounds. ROS are chemically reactive molecules containing oxygen that can, at high levels, cause significant damage to cell structures, leading to a state of oxidative stress and triggering apoptosis.
Certain N-(4-chlorophenyl)-γ-amino acid derivatives have been shown to induce mitochondrial injury, which leads to a significant increase in ROS production and a corresponding inhibition of ATP synthesis in A549 non-small cell lung carcinoma cells. elsevierpure.comktu.edu This disruption of mitochondrial function and the resulting oxidative stress contribute significantly to the compound's cytotoxic effects. ktu.edu Similarly, studies on N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide derivatives confirmed their potency in generating ROS in cancer cells. ijcce.ac.ir The ability of these derivatives to selectively increase ROS in cancer cells, which often have a compromised antioxidant defense system compared to normal cells, is a promising therapeutic approach.
Structure Activity Relationship Sar and Rational Design of N 4 Chlorophenyl Acetohydrazide Analogues
Correlating Structural Modifications with In Vitro Biological Activities
The biological activity of N'-(4-Chlorophenyl)acetohydrazide analogues is intricately linked to their chemical structures. Modifications to various parts of the molecule can significantly influence their in vitro efficacy against a range of biological targets, including microbes and cancer cell lines.
The substitution pattern on the phenyl ring is a key determinant of activity. For instance, in a series of thioquinazoline-N-aryl-acetohydrazide hybrids, the introduction of a 4-methyl or a 4-nitro group to the terminal phenyl ring enhanced antiviral properties against SARS-CoV-2 compared to the unsubstituted analogue. wisdomlib.org Conversely, in a study of N-phenyl aromatic amide derivatives as xanthine (B1682287) oxidase inhibitors, electron-withdrawing substituents on the phenyl ring were found to be unfavorable for activity. nih.gov This highlights that the electronic nature and position of substituents on the phenyl ring are critical for specific biological interactions.
Furthermore, modifications to the acetohydrazide core and the groups attached to it play a pivotal role. In a series of 3(2H)-pyridazinone derivatives, the presence of a 4-chlorophenyl group at the 4-position of the pyridazinone ring, combined with a morpholin-4-yl group at the 6-position and a substituted benzylidene-acetohydrazide moiety, resulted in notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, compounds bearing a 4-tert-butylbenzylidene or a 4-chlorobenzylidene group exhibited significant activity. nih.gov
The nature of the heterocyclic ring attached to the acetohydrazide can also dramatically alter the biological profile. In a study of 4-(4-chlorophenyl)cyclohexane carbohydrazide (B1668358) derivatives, those with nitrogen-containing heterocyclic rings like pyridine (B92270), quinoline, imidazole, and indole (B1671886) demonstrated excellent antibacterial activity. researchgate.net
The following interactive data table summarizes the impact of structural modifications on the biological activity of various acetohydrazide derivatives containing a 4-chlorophenyl moiety or related structures.
| Scaffold | Modification | Biological Activity | Key Findings |
| Thioquinazoline-N-aryl-acetohydrazide | 4-Methyl or 4-Nitro on terminal phenyl ring | Antiviral (SARS-CoV-2) | Increased antiviral activity compared to unsubstituted analogue. wisdomlib.org |
| 3(2H)-Pyridazinone-acetohydrazide | 4-tert-Butylbenzylidene or 4-chlorobenzylidene | Antibacterial | Exhibited activity against both Gram-positive and Gram-negative bacteria. nih.gov |
| 4-(4-Chlorophenyl)cyclohexane carbohydrazide | Nitrogen-containing heterocycles (pyridine, quinoline) | Antibacterial | Showed excellent antibacterial activity. researchgate.net |
| N-phenyl aromatic amides | Electron-withdrawing groups on phenyl ring | Xanthine Oxidase Inhibition | Decreased inhibitory activity. nih.gov |
Identification of Key Pharmacophoric Features in this compound Derivatives
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For this compound derivatives, several key pharmacophoric features can be identified based on studies of related compounds.
A typical pharmacophore model for this class of compounds includes:
A hydrophobic aromatic region: The 4-chlorophenyl group serves as a crucial hydrophobic feature, engaging in van der Waals or hydrophobic interactions with the target protein.
Hydrogen bond donors and acceptors: The acetohydrazide moiety provides both hydrogen bond donor (-NH) and acceptor (C=O) sites, which are critical for anchoring the molecule within the active site of the target enzyme or receptor.
A linker region: The acetamido group acts as a linker, providing the appropriate distance and orientation between the aromatic ring and the hydrazide functionality.
Pharmacophore-based studies on related structures have successfully identified potent inhibitors. For example, a ligand-based pharmacophore model for eosinophil peroxidase (EPO) inhibitors led to the discovery of potent 2-(phenylamino)aceto-hydrazide derivatives. nih.gov Similarly, a pharmacophore model for HSP90 C-terminal inhibitors was developed from seven known inhibitors, leading to the identification of novel 2-heteroarylthio-N-arylacetamides as active compounds. nih.gov These studies underscore the importance of identifying the correct arrangement of these key features for effective biological activity.
Rational Design Principles for Optimizing this compound-Based Bioactive Compounds
Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the interactions of small molecules with it. For this compound analogues, several principles can guide their optimization.
One key principle is scaffold hopping and bioisosteric replacement . This involves replacing parts of the molecule with other chemical groups that retain similar biological activity but may improve other properties like solubility or metabolic stability. For instance, in the design of VEGFR-2 inhibitors, a pyridazine (B1198779) nucleus was used as a bioisostere for the central pyridine carboxamide core of sorafenib. nih.gov
Another important principle is the introduction of conformational constraints . By introducing rigid elements into the molecule, the number of accessible conformations is reduced, which can lead to a more favorable binding entropy and increased potency.
Furthermore, structure-based drug design (SBDD) , where the three-dimensional structure of the target protein is known, allows for the design of ligands that fit precisely into the active site. Molecular docking studies on N-phenyl aromatic amide derivatives as xanthine oxidase inhibitors have helped to rationalize their binding affinity through interactions with key amino acid residues. nih.gov
The following table outlines some rational design principles and their application in optimizing bioactive compounds based on related scaffolds.
| Design Principle | Application Example | Outcome |
| Scaffold Hopping | Replacement of imidazopyridazine with triazolopyridazine for VEGFR-2 inhibitors. nih.gov | Design of novel chemotypes with potent inhibitory activity. |
| Bioisosteric Replacement | Use of a pyridazine nucleus instead of a pyridine carboxamide core in VEGFR-2 inhibitors. nih.gov | Led to the development of potent inhibitors. |
| Structure-Based Drug Design | Molecular docking of N-phenyl aromatic amides into the xanthine oxidase active site. nih.gov | Rationalized binding affinity and guided further optimization. |
Ligand Design Strategies for Specific Biological Targets utilizing this compound Scaffold
The design of ligands based on the this compound scaffold for specific biological targets requires a tailored approach that considers the unique features of the target's active site.
For enzyme inhibition , the strategy often involves designing molecules that mimic the transition state of the enzymatic reaction or that bind tightly to the active site. For example, in the development of xanthine oxidase inhibitors, N-phenyl aromatic amides were designed to interact with key residues in the enzyme's active site, leading to potent inhibition. nih.gov
In the context of anticancer agents , the design strategy may focus on targeting specific proteins involved in cancer cell proliferation and survival. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and found to exhibit anti-glioma activity by inhibiting the kinase AKT2/PKBβ. nih.gov
For antimicrobial agents , the design can be guided by the need to disrupt essential bacterial or fungal processes. The synthesis of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives yielded compounds with moderate to good antibacterial activity. wisdomlib.org
The versatility of the this compound scaffold allows for its adaptation to a wide range of biological targets through strategic modifications, making it a valuable platform for the discovery of new therapeutic agents.
N 4 Chlorophenyl Acetohydrazide As a Precursor in Coordination Chemistry
Synthesis of Metal Complexes with N'-(4-Chlorophenyl)acetohydrazide Derivatives as Ligands
The synthesis of metal complexes using ligands derived from this compound typically involves a two-step process. First, the this compound is reacted with a suitable aldehyde or ketone to form a Schiff base ligand. nih.gov This condensation reaction creates an imine (-C=N-) group, which is crucial for coordination. nih.gov The resulting Schiff base ligand, which often possesses additional donor atoms like oxygen or sulfur, is then reacted with a metal salt (e.g., chlorides, acetates) in an appropriate solvent, usually ethanol (B145695) or methanol (B129727). electrochemsci.orgnih.gov
The general synthetic route involves refluxing the Schiff base ligand with the desired metal salt in a specific molar ratio, which influences the stoichiometry of the final complex. nih.gov The resulting metal complexes often precipitate from the solution upon cooling and can be isolated by filtration, washed with the solvent, and dried. electrochemsci.org
For instance, Schiff base ligands can be created by condensing this compound with various aldehydes. Subsequent reaction of these ligands with transition metal salts like copper(II), nickel(II), and cobalt(II) yields the corresponding metal complexes. nih.gov Similarly, derivatives like 3-(((4-chlorophenyl)imino)methyl)benzene-1,2-diol, a Schiff base, have been used to successfully synthesize zinc(II) and cobalt(II) complexes. science.gov The characterization of these complexes is typically achieved through techniques such as elemental analysis, infrared (IR) and UV-Visible spectroscopy, and magnetic susceptibility measurements to confirm the structure and geometry. koreascience.krnih.gov
The table below summarizes examples of metal complexes synthesized from ligands derived from analogues of this compound.
Table 1: Examples of Synthesized Metal Complexes with Related Hydrazone Ligands This table is interactive. You can sort and filter the data.
| Ligand Derivative Type | Metal Ion(s) | General Formula of Complex | Proposed Geometry | Reference(s) |
|---|---|---|---|---|
| Salicylidene-4-chlorophenyl-2-aminothiazole | Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Cd(II) | [M(L)₂(H₂O)₂] or [M(L)₂(H₂O)Cl] | Octahedral | electrochemsci.org |
| Schiff base of 4-aminoantipyrine (B1666024) and 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | [M(L)Cl] or [M(L)Cl(H₂O)] | Square planar or Octahedral | nih.gov |
| N'-(4-fluorobenzylidene)-2-(quinolin-2-yloxy)acetohydrazide | Mn(II), Cu(II), VO²⁺, Co(II), Ni(II), Zn(II) | [M(L)₂] or [M(L)(SO₄)] | Octahedral or Square Pyramidal | researchgate.net |
Chelation Behavior and Coordination Modes of this compound Analogues
Ligands derived from this compound and its analogues are versatile chelating agents, capable of binding to metal ions in various ways. The chelation typically involves coordination through the azomethine nitrogen atom of the Schiff base and an oxygen atom from the carbonyl group of the original hydrazide moiety. nih.govresearchgate.net
These ligands can act as bidentate or tridentate chelators. koreascience.kr In many cases, the hydrazone ligand undergoes tautomerization from a keto form to an enol form upon complexation. The metal then coordinates through the deprotonated enolic oxygen and the azomethine nitrogen, forming a stable five or six-membered chelate ring. researchgate.net This keto-enol tautomerism is a key feature of the chelation behavior of acetohydrazide derivatives.
The coordination mode is often elucidated using infrared (IR) spectroscopy. A shift in the C=N (azomethine) and C=O (carbonyl) stretching frequencies in the IR spectrum of the complex compared to the free ligand provides strong evidence of coordination through these groups. koreascience.kr The disappearance of the N-H stretching vibration and the appearance of a new band corresponding to a C-O-M bond can indicate coordination via the deprotonated enolic oxygen. researchgate.net
For example, in many reported complexes, the ligand behaves as a monobasic bidentate chelator, bonding to the metal ion through the enolic oxygen and the azomethine nitrogen. researchgate.net If the aldehyde or ketone used to form the Schiff base contains another donor group, such as a phenolic -OH, the ligand can become tridentate. In such cases, coordination can occur through the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen, leading to the formation of highly stable complexes. koreascience.kr
The table below details the common coordination modes and the spectroscopic evidence for ligands analogous to this compound derivatives.
Table 2: Chelation and Coordination Data for Analogous Hydrazone Ligands This table is interactive. You can sort and filter the data.
| Ligand Class | Donor Atoms | Chelation Mode | Key IR Spectral Evidence | Reference(s) |
|---|---|---|---|---|
| Hydrazone (from acetohydrazide) | Azomethine N, Enolic O | Bidentate (monobasic) | Shift in ν(C=N), disappearance of ν(C=O), appearance of ν(C-O) | researchgate.net |
| Hydrazone (from salicylaldehyde) | Phenolic O, Azomethine N, Enolic O | Tridentate (dibasic) | Shift in ν(C=N), disappearance of ν(C=O) and ν(O-H) | koreascience.kr |
| Thiazolyl hydrazone | Azomethine N, Thiazole (B1198619) S | Bidentate (neutral) | Shift in ν(C=N) and bands associated with the thiazole ring | researchgate.net |
Future Directions and Emerging Research Avenues for N 4 Chlorophenyl Acetohydrazide Research
Integration of Artificial Intelligence and Machine Learning in N'-(4-Chlorophenyl)acetohydrazide Drug Design
| Application of AI/ML in this compound Research | Description | Potential Impact |
| Predictive Modeling (QSAR, Deep Learning) | Forecasting the biological activity, toxicity, and pharmacokinetic properties of derivatives. mdpi.com | Rapid identification of promising drug candidates and reduction in the need for extensive initial screening. |
| De Novo Drug Design | Generating novel this compound-based structures with optimized properties. mdpi.com | Discovery of innovative molecules with enhanced therapeutic potential. |
| Synthesis Planning | Predicting optimal reaction pathways and conditions for the synthesis of derivatives. digitellinc.commit.edu | Increased efficiency and success rate of chemical synthesis. |
| High-Throughput Screening Data Analysis | Analyzing large datasets from experimental screenings to identify structure-activity relationships. digitellinc.com | Deeper understanding of the molecular determinants of biological activity. |
Exploration of Novel Reaction Pathways for this compound Functionalization
The biological activity of this compound derivatives is intrinsically linked to their molecular structure. The exploration of novel reaction pathways to functionalize the core this compound scaffold is, therefore, a critical area of future research. Current synthetic strategies have successfully produced a range of derivatives, often through multi-step processes. For instance, the synthesis of N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives has been achieved from 4-chlorobenzoic acid via the corresponding ester, hydrazide, and subsequent cyclization and substitution reactions. bioline.org.brresearchgate.net Similarly, N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide (B32628) have been synthesized by reacting 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol with various N-alkyl/aryl substituted 2-bromoacetamides. iaea.org
| Existing and Potential Functionalization Strategies | Reaction Type | Example/Potential Application |
| Hydrazone Formation | Condensation of the hydrazide with various aldehydes and ketones. | Synthesis of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide. nih.gov |
| Cyclization Reactions | Formation of heterocyclic rings, such as oxadiazoles. | Synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives. bioline.org.brresearchgate.netiaea.org |
| N-Alkylation/Arylation | Substitution at the nitrogen atoms of the hydrazide or amide moieties. | Preparation of N-substituted acetamide derivatives. iaea.org |
| C-H Activation | Direct functionalization of the chlorophenyl ring. digitellinc.com | Introduction of diverse substituents to explore structure-activity relationships. |
| Multicomponent Reactions | Combining three or more reactants in a single step to build molecular complexity. | Efficient generation of diverse libraries of derivatives for screening. |
Advanced In Vitro Biological Screening Methodologies for this compound Derivatives
To fully elucidate the therapeutic potential of this compound derivatives, it is essential to employ a suite of advanced in vitro biological screening methodologies. While initial studies have demonstrated activities such as antibacterial and anticancer effects, future research will necessitate a more comprehensive and mechanistic approach to biological evaluation. bioline.org.brmdpi.comresearchgate.netijcce.ac.ir
Furthermore, mechanism-of-action studies will be crucial to understand how the most promising derivatives exert their biological effects. This can involve a range of techniques, such as target deconvolution methods to identify the specific cellular proteins that the compounds interact with, as well as transcriptomic and proteomic profiling to assess their impact on global cellular processes. For instance, in anticancer screening, assays to measure caspase activation, mitochondrial membrane potential, and the production of reactive oxygen species have been utilized for hydrazone derivatives and can be applied to new this compound analogs. researchgate.netijcce.ac.ir
| Screening Methodology | Purpose | Example Application for this compound Derivatives |
| High-Throughput Screening (HTS) | Rapidly screen large compound libraries for activity against specific targets. digitellinc.com | Identifying initial hits from a diverse library of derivatives against a panel of cancer cell lines or bacterial strains. |
| High-Content Screening (HCS) | Provide detailed information on cellular phenotypes upon compound treatment. | Assessing effects on cell morphology, proliferation, and apoptosis in treated cells. |
| Cell-Based Assays in 3D Models | Evaluate compound efficacy in a more physiologically relevant environment. | Testing antiproliferative activity in tumor spheroids or organoids. mdpi.comresearchgate.net |
| Mechanism-of-Action Studies | Elucidate the molecular mechanisms underlying the biological activity of a compound. | Identifying the protein target of an active derivative or its effect on specific signaling pathways. |
| Enzymatic Assays | Determine the inhibitory activity against specific enzymes. researchgate.net | Screening for inhibition of enzymes like VEGFR-2 kinase, which is implicated in cancer. researchgate.net |
Development of this compound-Based Probes for Biological Research
Beyond their direct therapeutic applications, this compound derivatives can be developed into valuable chemical probes for biological research. The inherent reactivity of the hydrazide moiety makes it an attractive scaffold for the design of probes to detect and visualize specific biomolecules or cellular processes. bohrium.comresearchgate.netnih.gov
A particularly promising avenue is the development of fluorescent probes. By conjugating the this compound core to a fluorophore, it is possible to create sensors that exhibit a change in their fluorescence properties upon interaction with a target analyte. rsc.orgnih.gov Given that hydrazine (B178648) and its derivatives are known to be toxic, the development of fluorescent probes for their detection is an active area of research. bohrium.comresearchgate.netnih.gov The this compound structure itself could be modified to act as a probe, for instance, by designing a system where a reaction with a specific analyte unquenches a fluorescent signal. Such probes could be invaluable for studying the roles of specific enzymes or for detecting the presence of certain reactive species within living cells. The non-destructive nature and high spatiotemporal resolution of fluorescence imaging make it a powerful tool for real-time visualization of biological events. rsc.org
Moreover, this compound derivatives could be functionalized with reporter tags, such as biotin (B1667282) or clickable handles, to create affinity-based probes for target identification and validation studies. These probes would allow for the isolation and identification of the cellular binding partners of bioactive this compound derivatives, providing crucial insights into their mechanism of action.
| Type of Probe | Design Principle | Potential Research Application |
| Fluorescent Probes | Covalent attachment of a fluorophore to the this compound scaffold. The probe's fluorescence changes upon binding to a target. rsc.orgnih.gov | Real-time imaging of specific ions, enzymes, or reactive species in living cells. |
| Affinity-Based Probes | Functionalization with a tag (e.g., biotin) that allows for the pull-down and identification of binding partners. | Identifying the protein targets of bioactive this compound derivatives. |
| Photoaffinity Probes | Incorporation of a photoreactive group that forms a covalent bond with the target upon UV irradiation. | Irreversibly labeling the binding site of a target protein for detailed characterization. |
Q & A
Basic: What are the standard synthetic routes for N'-(4-Chlorophenyl)acetohydrazide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves a condensation reaction between 4-chlorobenzaldehyde and acetohydrazide under reflux in ethanol or methanol. Key parameters include:
- Catalysts: Acetic acid or p-toluenesulfonic acid to accelerate imine bond formation .
- Temperature: Reflux (~78°C for ethanol) to ensure complete conversion .
- Purification: Recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Critical Analysis: Side products (e.g., unreacted hydrazide) are monitored via TLC (Rf = 0.3–0.5 in ethyl acetate) .
Advanced: How can Density Functional Theory (DFT) elucidate the electronic properties of this compound derivatives?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G* basis set) predict:
- Electrophilic Sites: The carbonyl oxygen (partial charge: -0.45) and hydrazide nitrogen (-0.32) are reactive toward nucleophiles .
- HOMO-LUMO Gaps: Calculated at ~4.2 eV, indicating moderate stability under ambient conditions .
Application: These insights guide functionalization strategies (e.g., introducing electron-withdrawing groups at the 4-chlorophenyl ring to modulate reactivity) .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Confirm hydrazone formation (N–H peak at δ 10.2–11.5 ppm; C=O at ~168 ppm) .
- IR Spectroscopy: Stretching vibrations for C=O (1650–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Molecular ion [M+H]⁺ at m/z 225.6 .
Validation: Cross-check with single-crystal XRD (SHELX refinement) for structural confirmation .
Advanced: How do substituents on the phenyl ring influence the biological activity of this compound derivatives?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., –NO₂): Enhance antimicrobial activity (MIC = 8 µg/mL against S. aureus) by increasing membrane permeability .
- Electron-Donating Groups (e.g., –OCH₃): Improve anti-inflammatory activity (IC₅₀ = 12 µM for COX-2 inhibition) via hydrophobic interactions .
Data Contradiction: Some studies report reduced activity with bulky substituents (e.g., –CF₃), likely due to steric hindrance .
Basic: What are the common chemical reactions involving this compound?
Methodological Answer:
- Oxidation: Using KMnO₄ in acidic media yields sulfone derivatives (confirmed via IR loss of S–H at 2550 cm⁻¹) .
- Reduction: NaBH₄ converts the hydrazone to a hydrazine derivative (¹H NMR: δ 4.1 ppm for –NH–NH₂) .
- Substitution: Nucleophilic attack at the 4-chlorophenyl ring (e.g., with amines in DMF at 80°C) .
Advanced: How can researchers resolve contradictions in reported biological data for acetohydrazide derivatives?
Methodological Answer:
- Assay Standardization: Control variables (e.g., bacterial strain, solvent DMSO concentration ≤1%) .
- Structure-Activity Relationship (SAR) Models: Use QSAR to correlate substituent Hammett constants (σ) with activity trends .
- Meta-Analysis: Compare datasets across studies (e.g., PubChem BioAssay) to identify outliers .
Basic: What solvents and reaction environments are optimal for synthesizing stable hydrazone derivatives?
Methodological Answer:
- Polar Protic Solvents (e.g., ethanol): Favor imine formation via proton exchange (yield: 75–85%) .
- Aprotic Solvents (e.g., DMF): Used for substitution reactions (e.g., with thiols) at 60–80°C .
Caution: Avoid aqueous basic conditions to prevent hydrolysis of the hydrazide moiety .
Advanced: What role does crystallography (e.g., SHELX) play in validating the structure of this compound complexes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
